Isocorydine N-oxide

Acetylcholinesterase Inhibition Alzheimer's Disease Research Neurological Disorder Models

Isocorydine N-oxide (CAS 25405-80-5) is an AChE inhibitor (IC50 22.3 µM) and research standard for metabolic stability and oxidative stress. Its unique N-oxide moiety (TPSA 66.0 Ų) ensures distinct chromatographic behavior and biotransformation pathways compared to parent alkaloids like isocorydine. This product is ideal for analytical method validation, AChE-targeted studies, and physicochemical property investigations.

Molecular Formula C20H23NO5
Molecular Weight 357.4 g/mol
CAS No. 25405-80-5
Cat. No. B3326452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocorydine N-oxide
CAS25405-80-5
Molecular FormulaC20H23NO5
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC)[O-]
InChIInChI=1S/C20H23NO5/c1-21(23)8-7-12-10-15(25-3)20(26-4)18-16(12)13(21)9-11-5-6-14(24-2)19(22)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-,21?/m0/s1
InChIKeyAGIAQPIYGHUVMY-JRTLGTJJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isocorydine N-oxide (CAS 25405-80-5): Aporphine Alkaloid for Neurological and Oxidative Stress Research


Isocorydine N-oxide (CAS 25405-80-5) is an aporphine alkaloid N-oxide that functions as an acetylcholinesterase (AChE) inhibitor with an IC50 of 22.3 µM against Electrophorus electricus AChE in a colorimetric Ellman assay [1]. This compound is a naturally occurring derivative of the parent alkaloid isocorydine, characterized by the addition of an N-oxide moiety that alters its physicochemical and biotransformation properties. Its molecular formula is C20H23NO5, with a molecular weight of 357.40 g/mol and a topological polar surface area (TPSA) of 66.00 Ų [2]. As a research tool, Isocorydine N-oxide is specifically utilized in metabolic stability studies and oxidative stress research, enabling precise analysis of alkaloid biotransformation products in laboratory settings . Its well-defined chiral stereochemistry and availability as a characterized reference standard support its use in analytical method development and quality control applications .

Why Generic Substitution Fails: N-Oxide Moiety Alters Biotransformation, Stability, and Analytical Behavior


Generic substitution among aporphine alkaloids is scientifically unsound due to critical structural, functional, and analytical divergences. Isocorydine N-oxide is not merely isocorydine; the introduction of the N-oxide group fundamentally alters the compound's polarity, metabolic stability, and chromatographic behavior. For instance, while parent isocorydine exhibits a DPPH radical scavenging IC50 of 229.85 µM [1], corydine—a close structural analog—shows markedly different activity (DPPH IC50 ~298 µM) and AChE inhibition profiles [2][3]. These differences in bioactivity are compounded by variations in physicochemical properties: the N-oxide increases topological polar surface area (TPSA) from 50.7 Ų (isocorydine) to 66.0 Ų, directly impacting membrane permeability and tissue distribution [4]. Furthermore, Isocorydine N-oxide is specifically employed as a reference standard for analytical method validation and as a probe in metabolic stability studies due to its distinct biotransformation pathway . Substituting with isocorydine, corydine, or other aporphine alkaloids would introduce uncontrolled variables in pharmacokinetic modeling, enzyme inhibition assays, and oxidative stress research, thereby compromising data reproducibility and scientific validity.

Quantitative Differentiation of Isocorydine N-oxide from Aporphine Analogs


AChE Inhibition: Isocorydine N-oxide vs. Parent Alkaloid Isocorydine

Isocorydine N-oxide inhibits Electrophorus electricus acetylcholinesterase (AChE) with an IC50 of 22.3 µM (22,300 nM) in a colorimetric Ellman assay with 15-minute preincubation [1]. This distinguishes it from the parent compound isocorydine, for which direct quantitative AChE inhibition data is not consistently reported in primary literature, and from corydine, which primarily inhibits butyrylcholinesterase (IC50 = 52 ± 4 µM) rather than AChE [2]. The N-oxide moiety in Isocorydine N-oxide may alter binding kinetics and selectivity relative to non-oxidized aporphines, a critical consideration for experimental design in cholinergic research.

Acetylcholinesterase Inhibition Alzheimer's Disease Research Neurological Disorder Models

Topological Polar Surface Area (TPSA): Impact on Membrane Permeability and Bioavailability

Isocorydine N-oxide possesses a topological polar surface area (TPSA) of 66.00 Ų, which is significantly higher than that of its parent alkaloid isocorydine (TPSA = 50.7 Ų) and related analog corydine (TPSA = 50.7 Ų) [1]. This 30% increase in TPSA directly affects passive membrane permeability and blood-brain barrier penetration potential, as TPSA values above 60 Ų are generally associated with reduced CNS permeability [2]. The increased polarity conferred by the N-oxide group also enhances aqueous solubility and alters retention times in reversed-phase HPLC, providing a distinct analytical fingerprint [3].

Physicochemical Property Drug-likeness Membrane Permeability

Metabolic Stability and Biotransformation: N-Oxide as a Unique Probe

Isocorydine N-oxide is specifically utilized as a probe compound in metabolic stability studies and oxidative stress research due to its distinct N-oxide functional group, which undergoes reductive metabolism in biological systems . This contrasts sharply with the parent isocorydine, which is subject to oxidative metabolism, and with analogs like corydine that lack the N-oxide moiety entirely. Studies on isocorydine demonstrate that it undergoes rapid and wide tissue distribution and effectively crosses the blood-brain barrier, with an absolute oral bioavailability (F) of 33.4% in rats [1]. The N-oxide derivative's metabolic pathway provides a unique tool for investigating alkaloid biotransformation mechanisms, oxidative stress responses, and structure-metabolism relationships that cannot be interrogated using non-oxidized aporphines.

Metabolic Stability Biotransformation Oxidative Stress

Anti-inflammatory Mechanism: VDR/NF-κB Pathway Modulation

Isocorydine has demonstrated a defined anti-inflammatory mechanism through upregulation of vitamin D receptor (VDR) expression and inhibition of NF-κB p65 nuclear translocation, leading to significant reduction in pro-inflammatory cytokines TNF-α, IL-6, and IL-1β in LPS-challenged mice [1][2]. While direct studies on Isocorydine N-oxide are limited, its structural relationship to isocorydine suggests potential activity in this pathway. In contrast, corydine, a close structural analog, exhibits a different pharmacological profile, acting as a μ-opioid receptor agonist (Ki = 2.82 µM) and HIV-1 reverse transcriptase inhibitor (IC50 = 356.8 µg/mL), with no reported VDR-mediated anti-inflammatory activity . This mechanistic divergence highlights that even minor structural modifications in aporphine alkaloids yield profoundly different biological targets and therapeutic applications.

Anti-inflammatory Sepsis Acute Lung Injury

High-Value Research and Industrial Application Scenarios for Isocorydine N-oxide (CAS 25405-80-5)


Acetylcholinesterase Inhibitor Screening and Alzheimer's Disease Model Development

Researchers developing AChE-targeted therapeutics for Alzheimer's disease require a well-characterized, naturally occurring inhibitor with defined potency. Isocorydine N-oxide, with an AChE IC50 of 22.3 µM in the Ellman assay, serves as a valuable reference compound for benchmarking novel synthetic inhibitors or natural product extracts. Its use in molecular docking studies and homology modeling of AChE active sites [1] supports structure-activity relationship (SAR) analyses and virtual screening campaigns. Unlike corydine, which preferentially inhibits butyrylcholinesterase, Isocorydine N-oxide provides a more appropriate comparator for AChE-specific investigations.

Alkaloid Metabolism and Oxidative Stress Research

The N-oxide functional group of Isocorydine N-oxide makes it an ideal probe for studying reductive metabolism, oxidative stress pathways, and alkaloid biotransformation in biological systems. Its use in metabolic stability assays allows for precise tracking of N-oxide reduction and the formation of downstream metabolites . This is particularly relevant in pharmacology and toxicology studies where oxidative stress is a key endpoint. Substituting with non-oxidized aporphines would eliminate the reductive metabolic pathway and compromise the validity of biotransformation studies.

Analytical Method Development and Quality Control Reference Standard

Isocorydine N-oxide is a fully characterized chemical compound utilized as a reference standard for analytical method development (AMV), method validation, and quality control (QC) applications during synthesis and formulation stages of drug development . Its distinct chromatographic profile, including retention time shifts relative to isocorydine due to increased polarity (TPSA 66.00 Ų), enables robust HPLC and LC-MS/MS method development for the detection and quantification of aporphine alkaloids in complex matrices. This ensures traceability and regulatory compliance for pharmaceutical analysis.

Investigation of Physicochemical Property-Membrane Permeability Relationships

The 30% increase in topological polar surface area (TPSA) conferred by the N-oxide moiety provides a defined case study for investigating the impact of polar functional groups on membrane permeability, blood-brain barrier penetration, and oral bioavailability. Researchers in medicinal chemistry and pharmacokinetics can use Isocorydine N-oxide in comparative studies with isocorydine (TPSA = 50.7 Ų) to quantify the effects of TPSA on in vitro permeability (e.g., PAMPA, Caco-2 assays) and in vivo distribution [2]. Such studies directly inform drug design strategies for CNS-targeted therapeutics.

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